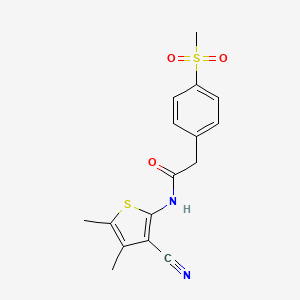

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-10-11(2)22-16(14(10)9-17)18-15(19)8-12-4-6-13(7-5-12)23(3,20)21/h4-7H,8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBVHHHVRRLUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dimethylbutadiene and sulfur sources.

Introduction of Cyano and Methyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, while methyl groups can be added through alkylation reactions.

Attachment of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction, where an acyl chloride or anhydride reacts with an amine precursor.

Incorporation of the Methylsulfonyl Phenyl Group: This step involves the reaction of the intermediate with a methylsulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or reduced nitriles.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide exhibits various biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

- Anti-inflammatory Effects : The compound has been investigated for its potential as an anti-inflammatory agent. In silico studies indicate that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways .

- Enzyme Inhibition : As an aryl sulfonamide derivative, it may inhibit enzymes relevant to disease progression, such as acetylcholinesterase in neurodegenerative diseases .

Case Studies

- Cancer Cell Line Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.

- Inflammatory Disease Models : In animal models of inflammation, the compound demonstrated reduced inflammatory markers when administered, supporting its role as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methylsulfonyl groups are key functional groups that can form hydrogen bonds, electrostatic interactions, or covalent bonds with target proteins, modulating their activity. The thiophene ring provides a planar structure that can intercalate with DNA or interact with aromatic residues in proteins, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Impact on Physicochemical Properties

- Electron-Withdrawing Groups: The target compound’s 3-cyano and 4-(methylsulfonyl) groups increase polarity and metabolic stability compared to analogs with electron-donating substituents (e.g., ethoxy in Compound 51) .

- Heterocyclic Variations : Replacement of the thiophene core with triazole (Compound 51) or thiazole () alters π-π stacking and hydrogen-bonding capabilities, affecting binding to biological targets .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H15N3O3S

- Molecular Weight : 315.347 g/mol

- CAS Number : 444152-01-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate protein activity through binding interactions, leading to alterations in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of thiophene compounds can inhibit tumor cell proliferation. The presence of the cyano and methylsulfonyl groups may enhance this effect.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies suggest that thiophene derivatives possess antimicrobial activity against various pathogens, making them candidates for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine production | |

| Antimicrobial | Activity against bacterial strains |

Table 2: Comparison with Related Compounds

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-acetamide | Moderate | Yes | Limited |

| N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(methylthio)benzamide | High | Yes | Moderate |

Case Studies

-

Case Study on Antitumor Activity :

- A study conducted on a series of thiophene derivatives, including this compound, showed significant inhibition of breast cancer cell lines (MCF-7). The compound was found to induce apoptosis and cell cycle arrest at the G1 phase.

-

Anti-inflammatory Mechanism Investigation :

- Research indicated that the compound suppressed the expression of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can purity be maximized?

- Methodology :

- Step 1 : Start with a nucleophilic substitution reaction between 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide (see furan analog in ) and 4-(methylsulfonyl)phenyl derivatives under reflux in aprotic solvents like DMF or THF.

- Step 2 : Optimize yield using continuous flow reactors () to enhance reaction efficiency.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity ( ).

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆ solvent) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- FTIR : Identify functional groups (e.g., cyano stretch ~2200 cm⁻¹, sulfonyl S=O ~1350/1150 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for phenyl) and methyl groups (δ 2.0–2.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups ( ).

- X-ray crystallography (if crystals form): Resolve bond angles and torsional strain (e.g., nitro group twist in ).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) .

Q. How can preliminary biological activity be screened effectively?

- Methodology :

- In vitro assays : Test sodium channel inhibition (see for related voltage-gated blockers) using patch-clamp electrophysiology.

- Enzyme-linked targets : Assess COX-2 or kinase inhibition via fluorometric assays (e.g., ATPase activity).

- Dose-response curves : Use IC₅₀ values to quantify potency ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact bioactivity and SAR?

- Methodology :

- SAR Strategy : Synthesize analogs (e.g., replace methylsulfonyl with sulfonamide or phosphonate groups) and compare activity ( ).

- Case Study : In quinazolinone derivatives ( ), substituting tolyl groups altered melting points (251–315°C) and hydrogen bonding, affecting solubility and target affinity.

- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemistry ( ).

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference datasets .

Q. What novel applications exist beyond initial medicinal chemistry targets?

- Methodology :

- Agrochemical screening : Test insecticidal activity (e.g., voltage-gated sodium channel inhibition in Lepidoptera larvae) using leaf-dip assays ( ).

- Material science : Explore self-assembly properties via SEM/TEM, leveraging sulfonyl groups for π-π stacking ( ).

- Photodynamic therapy : Assess singlet oxygen generation under UV light using DPBF decay assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.